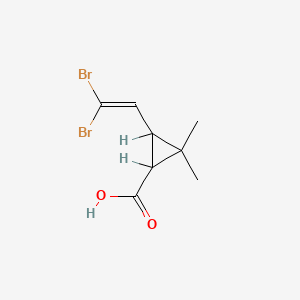
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
概要
説明
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a synthetic compound known for its applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the halogen exchange reaction. One common method includes the transformation of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylates to the corresponding 2,2-dibromoethenyl analogs using aluminium tribromide or related reagents . This reaction is performed under controlled conditions to prevent cis-trans isomerization or epimerization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogen exchange reactions, utilizing efficient removal of hydrogen bromide to optimize yields. The use of boron tribromide instead of aluminium tribromide can result in the opening of the cyclopropane ring, which is generally avoided .
化学反応の分析
Types of Reactions
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in halogen exchange reactions.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Aluminium Tribromide: Used for halogen exchange reactions.
Boron Tribromide: Can be used but may lead to ring opening.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions primarily yield the dibromoethenyl analogs without significant isomerization .
科学的研究の応用
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Insecticides: It is a key intermediate in the synthesis of pyrethroid insecticides, such as deltamethrin.
Biological Studies: Used to study the inhibition of enzymes like dpp-iv, aminopeptidase, and carboxypeptidase.
Chemical Synthesis: Serves as a building block for various synthetic organic chemistry applications.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, in the case of deltamethrin, it inhibits the activity of enzymes involved in protein degradation and energy metabolism . The molecular targets include enzymes like dpp-iv, which play a role in various biological pathways.
類似化合物との比較
Similar Compounds
Deltamethrin: A well-known pyrethroid insecticide that shares a similar structure and mechanism of action.
Esbecythrin: Another pyrethroid with comparable properties and applications.
Uniqueness
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo halogen exchange reactions without significant isomerization makes it a valuable intermediate in the synthesis of various insecticides .
特性
IUPAC Name |
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975376 | |
| Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59952-39-5, 53179-78-5 | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
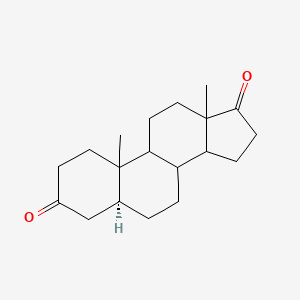
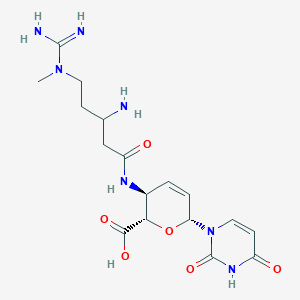
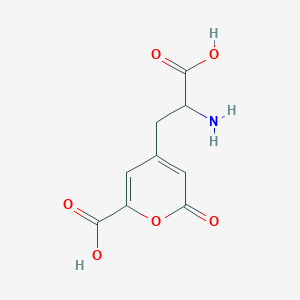
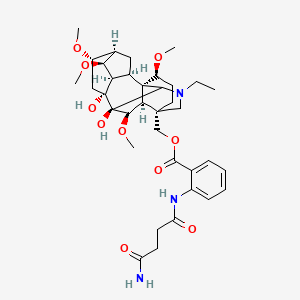
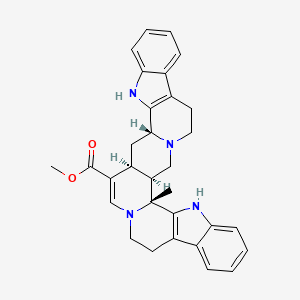
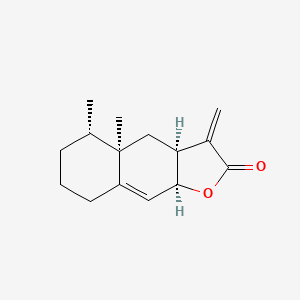
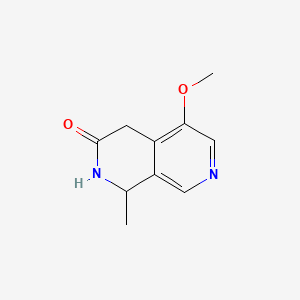
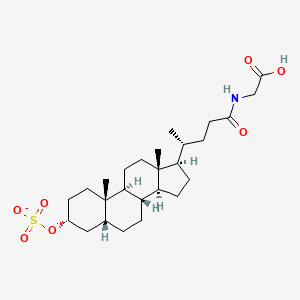
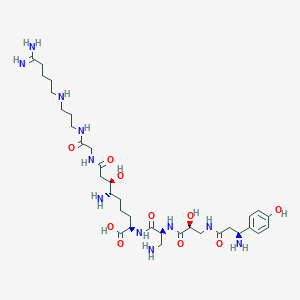
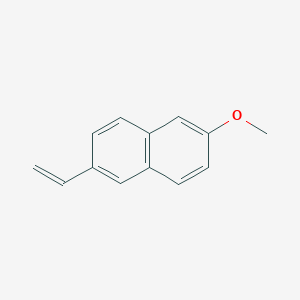
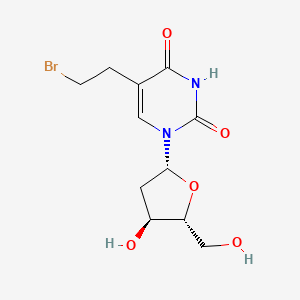
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

